3-(3,5-Difluorophenoxy)propanoic acid 3-(3,5-Difluorophenoxy)propanoic acid
Brand Name: Vulcanchem
CAS No.: 844648-19-7
VCID: VC4895242
InChI: InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
SMILES: C1=C(C=C(C=C1F)F)OCCC(=O)O
Molecular Formula: C9H8F2O3
Molecular Weight: 202.157

3-(3,5-Difluorophenoxy)propanoic acid

CAS No.: 844648-19-7

Cat. No.: VC4895242

Molecular Formula: C9H8F2O3

Molecular Weight: 202.157

* For research use only. Not for human or veterinary use.

3-(3,5-Difluorophenoxy)propanoic acid - 844648-19-7

Specification

CAS No. 844648-19-7
Molecular Formula C9H8F2O3
Molecular Weight 202.157
IUPAC Name 3-(3,5-difluorophenoxy)propanoic acid
Standard InChI InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
Standard InChI Key NJDIMXHZLXGAEW-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1F)F)OCCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

3-(3,5-Difluorophenoxy)propanoic acid features a propanoic acid group linked to a 3,5-difluorophenoxy moiety. The fluorine atoms induce electron-withdrawing effects, altering the compound’s electronic distribution and reactivity. Key properties include:

PropertyValueSource
Boiling Point246.1 ± 25.0 °C (Predicted)
Density1.352 ± 0.06 g/cm³
pKa4.10 ± 0.10
Molecular Weight202.15 g/mol

The low pKa (4.10) reflects the carboxylic acid group’s acidity, enabling salt formation under basic conditions. Predicted solubility in polar solvents aligns with its use in aqueous reaction systems.

Spectroscopic Data

While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s structure suggests characteristic peaks:

  • ¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to oxygen (δ 3.5–4.5 ppm), and carboxylic acid protons (δ 10–12 ppm).

  • IR: Stretching vibrations for C=O (1700–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹).

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 3,5-difluorophenol and a propanoic acid derivative. A common route involves:

  • Alkylation: Reacting 3,5-difluorophenol with methyl acrylate under basic conditions to form methyl 3-(3,5-difluorophenoxy)propanoate.

  • Hydrolysis: Saponification of the ester using aqueous NaOH or HCl yields the free acid .

Optimized Conditions:

  • Temperature: 80–100°C

  • Catalyst: Potassium carbonate or triethylamine

  • Yield: ~75–80% after purification .

Industrial Production Challenges

Traditional industrial methods relied on chromium(VI)-based oxidants to synthesize intermediates, posing environmental and regulatory risks. A patent (KR101894091B1) describes an improved method avoiding chromium reagents, instead utilizing catalytic oxidation systems with greener oxidants like hydrogen peroxide .

Comparative Methods:

MethodOxidantYield (%)Environmental Impact
Chromium(VI)-based K₂Cr₂O₇70–75High (toxic waste)
Catalytic Oxidation H₂O₂ + Catalyst78–82Low

The shift to catalytic oxidation reduces heavy metal waste, aligning with sustainable manufacturing practices .

Chemical Reactivity

Oxidation and Reduction

The carboxylic acid group undergoes typical transformations:

  • Reduction: LiAlH₄ in THF reduces the acid to 3-(3,5-difluorophenoxy)propan-1-ol (yield: ~70%).

  • Decarboxylation: Heating with Cu powder in quinoline yields 3,5-difluorophenoxyethane .

Esterification and Lactonization

Concentrated sulfuric acid catalyzes intramolecular esterification, forming a γ-lactone derivative at 50°C (86% yield):

\ce3(3,5Difluorophenoxy)propanoic acid>[H2SO4,50C]Lactone+H2O\ce{3-(3,5-Difluorophenoxy)propanoic\ acid ->[H_2SO_4, 50^\circ C] \text{Lactone} + H_2O}

Reaction Conditions:

ParameterValue
Temperature50°C
Time1.5 hours
Yield86%

Substitution Reactions

The fluorine atoms participate in nucleophilic aromatic substitution (NAS). For example, hydroxide substitution under alkaline conditions produces hydroxylated derivatives:

\ce3(3,5Difluorophenoxy)propanoic acid+2NaOH>3(3Hydroxy5fluorophenoxy)propanoic acid+2NaF\ce{3-(3,5-Difluorophenoxy)propanoic\ acid + 2 NaOH -> 3-(3-Hydroxy-5-fluorophenoxy)propanoic\ acid + 2 NaF}

Kinetics:

pHHalf-Life (25°C)
7.0>30 days
10.0~72 hours

Applications in Organic Synthesis

Intermediate for Pharmaceuticals

The compound is a precursor to chromanone derivatives, which exhibit bioactivity in drug discovery. The patent KR101894091B1 highlights its role in synthesizing antihypertensive agents .

Specialty Chemicals

Its derivatives are used in:

  • Liquid Crystals: Fluorinated phenoxy groups enhance thermal stability.

  • Polymer Additives: Improves UV resistance in coatings.

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